molecular formula C8H4ClNO B2836289 3-Chloro-4-formylbenzonitrile CAS No. 58588-64-0

3-Chloro-4-formylbenzonitrile

Cat. No.: B2836289
CAS No.: 58588-64-0
M. Wt: 165.58
InChI Key: UGRNLUNAHZKZTG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 3-Chloro-4-carboxybenzonitrile.

    Reduction: 3-Chloro-4-hydroxybenzonitrile or 3-Chloro-4-aminobenzonitrile.

    Substitution: 3-Amino-4-formylbenzonitrile, 3-Thio-4-formylbenzonitrile, etc.

Mechanism of Action

The mechanism of action of 3-chloro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures . The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function and activity .

Comparison with Similar Compounds

    3-Chloro-4-fluoroaniline: Similar structure with a fluoro group instead of a formyl group.

    4-Chloro-3-methylphenol: Similar structure with a methyl group instead of a formyl group.

    4-Chloro-3-nitrobenzotrifluoride: Similar structure with a nitro group instead of a formyl group.

Uniqueness: 3-Chloro-4-formylbenzonitrile is unique due to the presence of both a chloro and a formyl group on the benzene ring, which imparts distinct reactivity and chemical properties. This combination allows for versatile applications in organic synthesis and the development of novel compounds with specific functional attributes.

Properties

IUPAC Name

3-chloro-4-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRNLUNAHZKZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude 3-chloro-4-[2-(dimethylamino)vinyl]benzonitrile obtained in this way is taken up in 500 ml of THF/water (1:1), and 77.6 g (362.9 mmol) of sodium periodate are added. The mixture is stirred at room temperature for 18 h, and then the precipitate which has separated out is removed by filtration. The filtrate is mixed with saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases are dried with sodium sulfate, and the solvent is removed in a rotary evaporator. The crude product is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 7:3). 3.0 g (15% of theory) of the title compound are obtained.
Name
3-chloro-4-[2-(dimethylamino)vinyl]benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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